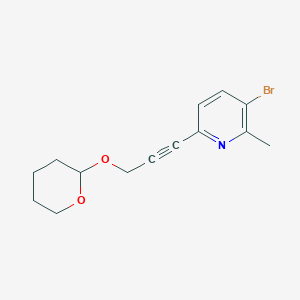
3-Bromo-2-methyl-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-yn-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-methyl-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-yn-1-yl)pyridine is a complex organic compound that features a pyridine ring substituted with bromine, methyl, and a tetrahydropyran-2-yloxypropynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-yn-1-yl)pyridine typically involves multiple steps. One common method includes the bromination of 2-methyl-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-yn-1-yl)pyridine. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-methyl-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-yn-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while oxidation might produce a pyridine N-oxide .
Aplicaciones Científicas De Investigación
3-Bromo-2-methyl-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-yn-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-methyl-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-yn-1-yl)pyridine involves its interaction with specific molecular targets. The bromine and pyridine moieties can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The tetrahydropyran-2-yloxypropynyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3-methylpyridine: Lacks the tetrahydropyran-2-yloxypropynyl group, making it less complex.
3-Bromo-2-methyl-6-(prop-1-yn-1-yl)pyridine: Similar structure but without the tetrahydropyran ring.
3-Bromo-2-methyl-6-(3-hydroxyprop-1-yn-1-yl)pyridine: Contains a hydroxyl group instead of the tetrahydropyran-2-yloxy group.
Uniqueness
The presence of the tetrahydropyran-2-yloxypropynyl group in 3-Bromo-2-methyl-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-yn-1-yl)pyridine adds to its uniqueness, potentially enhancing its chemical reactivity and biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C14H16BrNO2 |
|---|---|
Peso molecular |
310.19 g/mol |
Nombre IUPAC |
3-bromo-2-methyl-6-[3-(oxan-2-yloxy)prop-1-ynyl]pyridine |
InChI |
InChI=1S/C14H16BrNO2/c1-11-13(15)8-7-12(16-11)5-4-10-18-14-6-2-3-9-17-14/h7-8,14H,2-3,6,9-10H2,1H3 |
Clave InChI |
XGSURLYGUWTJDG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)C#CCOC2CCCCO2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


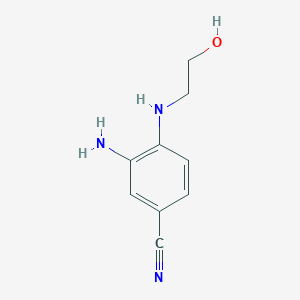
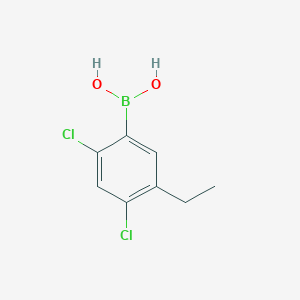
![Ethyl 3-oxo-4-{[tri(propan-2-yl)silyl]oxy}butanoate](/img/structure/B13988630.png)
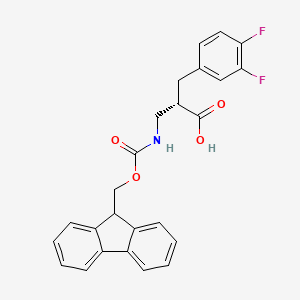
![Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]-](/img/structure/B13988650.png)
![[4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid](/img/structure/B13988653.png)
![5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B13988655.png)


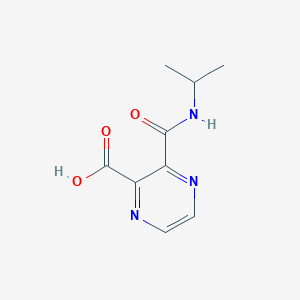


![(5E)-5-[2-(2,5-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B13988691.png)

